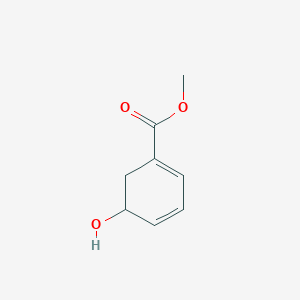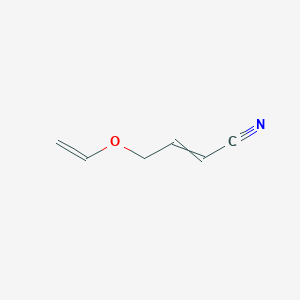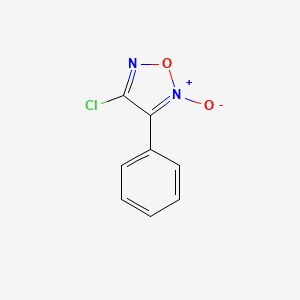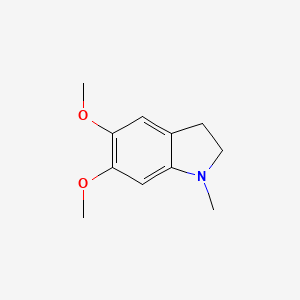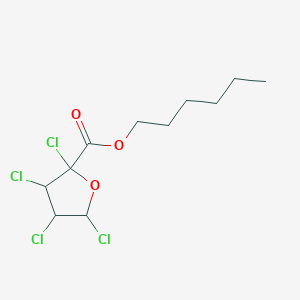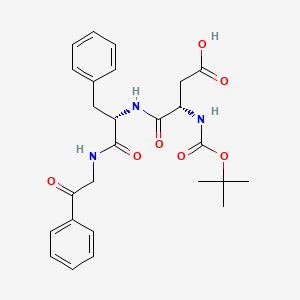
tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amine groups during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide typically involves the protection of the amine group using the Boc group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Alternatively, the protection can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound often involve the use of tert-butyloxycarbonyl-protected amino acids. These protected amino acids can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide undergoes various types of reactions, including:
Reduction: The Boc group can be cleaved under anhydrous acidic conditions, producing tert-butyl cations.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like AlCl3.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine (DMAP), and trimethylsilyl iodide .
Major Products Formed
The major products formed from these reactions include the deprotected amine and tert-butyl cations .
Applications De Recherche Scientifique
tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide has a wide range of scientific research applications, including:
Chemistry: Used in peptide synthesis as a protecting group for amines.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of dipeptides and other complex organic molecules.
Mécanisme D'action
The mechanism of action of tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide involves the protection of amine groups during chemical reactions. The Boc group is added to the amine under aqueous conditions, forming a stable carbamate. This protects the amine from unwanted reactions, allowing for selective deprotection under acidic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other Boc-protected amino acids and peptides, such as:
- tert-Butoxycarbonyl-protected glycine
- tert-Butoxycarbonyl-protected alanine
- tert-Butoxycarbonyl-protected valine .
Uniqueness
tert-Butoxycarbonyl-beta-phenacyl-aspartyl-phenylalanineamide is unique due to its specific structure, which includes a phenacyl group and an aspartyl-phenylalanineamide moiety. This makes it particularly useful in the synthesis of complex peptides and proteins .
Propriétés
Numéro CAS |
82006-97-1 |
|---|---|
Formule moléculaire |
C26H31N3O7 |
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-[[(2S)-1-oxo-1-(phenacylamino)-3-phenylpropan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C26H31N3O7/c1-26(2,3)36-25(35)29-20(15-22(31)32)24(34)28-19(14-17-10-6-4-7-11-17)23(33)27-16-21(30)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,27,33)(H,28,34)(H,29,35)(H,31,32)/t19-,20-/m0/s1 |
Clé InChI |
KANKYQLSSLXILV-PMACEKPBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


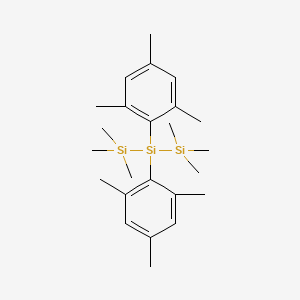
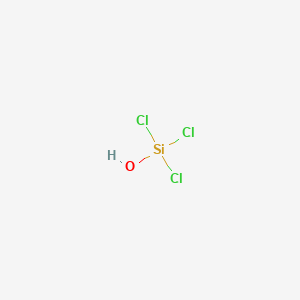
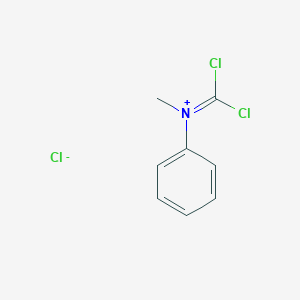
![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)
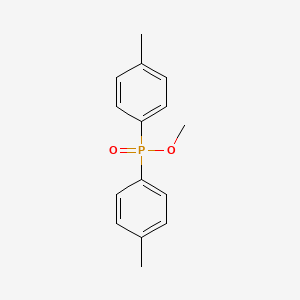
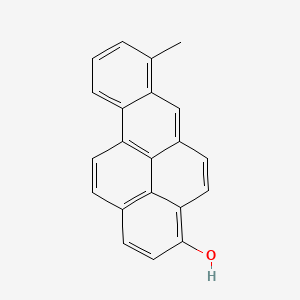
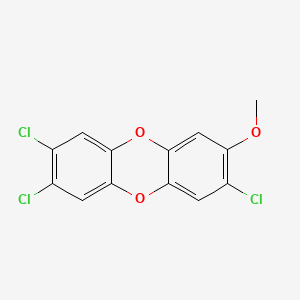
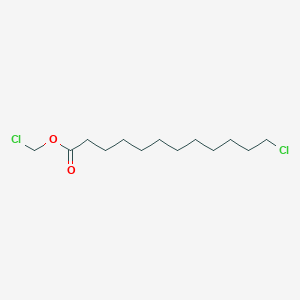
![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/structure/B14428334.png)
